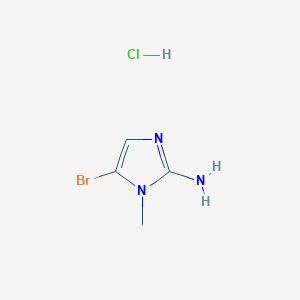

5-Bromo-1-methyl-1H-imidazol-2-amine hcl

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“5-Bromo-1-methyl-1H-imidazol-2-amine hcl” is a chemical compound that belongs to the class of organic compounds known as imidazoles . Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications .

Synthesis Analysis

Imidazoles are key components to functional molecules that are used in a variety of everyday applications. The synthesis of imidazoles has seen recent advances, with an emphasis on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Molecular Structure Analysis

The molecular structure of “5-Bromo-1-methyl-1H-imidazol-2-amine hcl” consists of an imidazole ring substituted at position 1 . The bonds formed in the reaction are highlighted by being red colored throughout the review and the standard numbering of imidazoles is used in the description of disconnections .Chemical Reactions Analysis

Imidazoles are synthesized via methods that form one of the heterocycle’s core bonds . For example, Fang et al. reported a novel protocol for the cyclization of amido-nitriles to form disubstituted imidazoles . This reaction is reported to proceed via nickel-catalysed addition to nitrile, which followed by proto-demetallation, tautomerization and dehydrative cyclization .Physical And Chemical Properties Analysis

The physical form of “5-Bromo-1-methyl-1H-imidazol-2-amine hcl” is a powder . It has a molecular weight of 212.48 . The Inchi Code is 1S/C4H6BrN3.ClH/c1-8-3 (5)2-7-4 (8)6;/h2H,1H3, (H2,6,7);1H .Aplicaciones Científicas De Investigación

Antimicrobial Agents

Imidazole derivatives, including 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride , have been studied for their antimicrobial properties. They have shown potential against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli . The bromine substituent on the imidazole ring can be crucial for the antimicrobial activity, as it may interact with bacterial proteins and disrupt their function.

Anticancer Research

The imidazole ring is a common feature in many anticancer agents. The presence of a bromine atom, as in 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride , can be beneficial for the synthesis of compounds with cytotoxic activity. For instance, it can be used to create ligands that form bimetallic platinum(II) complexes, which have shown potent cytotoxic activity in research settings .

Anti-Inflammatory and Analgesic Applications

Imidazole derivatives are known to exhibit anti-inflammatory and analgesic effects. The structural features of 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride can be exploited to synthesize new drugs that target inflammatory pathways and pain receptors, potentially leading to the development of novel anti-inflammatory and analgesic medications .

Antiviral Compounds

The imidazole core is also present in several antiviral drugs. The brominated imidazole derivatives can be designed to interfere with viral replication processes. Research into 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride could lead to the discovery of new antiviral agents that are effective against a variety of viral infections .

Development of Antifungal Agents

Fungal infections pose a significant challenge in healthcare due to the limited number of effective antifungal drugs. Imidazole derivatives, such as 5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride , are being explored for their antifungal properties. The bromine atom can enhance the compound’s ability to target fungal cells without affecting human cells .

Synthesis of Heterocyclic Compounds

The imidazole ring is a key component in the synthesis of a wide range of heterocyclic compounds5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride can serve as a precursor for the synthesis of various functional molecules that find applications in pharmaceuticals, agrochemicals, and materials science .

Safety and Hazards

The safety information for “5-Bromo-1-methyl-1H-imidazol-2-amine hcl” includes hazard statements H302, H315, H319, H335, indicating that it can be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, not eating, drinking or smoking when using this product, wearing protective gloves/protective clothing/eye protection/face protection, and others .

Direcciones Futuras

The future directions for “5-Bromo-1-methyl-1H-imidazol-2-amine hcl” and other imidazole derivatives are promising. They are being deployed in a variety of applications, from traditional applications in pharmaceuticals and agrochemicals to emerging research into dyes for solar cells and other optical applications, functional materials, and catalysis . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .

Mecanismo De Acción

Target of Action

It is known that imidazole derivatives are key components to functional molecules used in a variety of applications, including pharmaceuticals and agrochemicals .

Mode of Action

Imidazole derivatives are known to interact with their targets in a variety of ways, depending on the specific functional groups present .

Biochemical Pathways

Imidazole derivatives are known to be involved in a wide range of biochemical processes .

Result of Action

Imidazole derivatives are known to exhibit a broad range of biological activities, including antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal, and ulcerogenic activities .

Propiedades

IUPAC Name |

5-bromo-1-methylimidazol-2-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6BrN3.ClH/c1-8-3(5)2-7-4(8)6;/h2H,1H3,(H2,6,7);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWNKROIFICWFSH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CN=C1N)Br.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrClN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.47 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-1-methyl-1H-imidazol-2-amine hydrochloride | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-(butylsulfanyl)-8,8-dimethyl-5-(thiophen-2-yl)-5,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,7H)-dione](/img/structure/B2887096.png)

![1-(2-methoxyphenyl)-3-phenyl-7-(trifluoromethyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2887102.png)

![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(1H-imidazol-1-yl)picolinamide](/img/structure/B2887103.png)

![Oxiran-2-yl-[2-[4-(trifluoromethyl)phenyl]azepan-1-yl]methanone](/img/structure/B2887104.png)

![3-[(4-tert-butylphenyl)methoxy]thiophene-2-carboxylic Acid](/img/structure/B2887106.png)

![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-2-carbonyl)piperazin-1-yl)methanone](/img/structure/B2887112.png)

![[(2S,3S)-2-(1H-1,2,4-Triazol-5-yl)oxolan-3-yl]methanamine](/img/structure/B2887115.png)